8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound classified within the triazolo-pyridine family. Its molecular formula is , and it has a molecular weight of approximately 227.06 g/mol. This compound features a bromine atom at the 8-position, a methyl group at the 7-position, and an amino group at the 6-position of the triazole ring. Such structural characteristics contribute to its unique chemical properties and potential biological activities, particularly in medicinal chemistry applications.
The synthesis of 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multi-step organic reactions. Common methods include:
These methods allow for selective modifications of the core structure, enabling the introduction of various functional groups that enhance biological activity.
The molecular structure of 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be represented by its SMILES notation: BrC1=C(C)C(N)=CN2C1=NC=N2
. Key structural features include:
This arrangement influences its reactivity and potential interactions with biological targets.
The chemical reactivity of 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is driven by its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves interactions with specific molecular targets within cells. Preliminary studies suggest that it may inhibit various enzymes and receptors involved in cancer cell proliferation and apoptosis. For instance:
Further research is necessary to elucidate these interactions fully.
Key physical and chemical properties of 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine include:
These properties are essential for understanding its behavior in biological systems and during synthesis.
The potential applications of 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine are significant in various scientific fields:
CAS No.: 13770-96-2
CAS No.: 13463-39-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5